molecular formula C26H17ClN7Na3O11S3 B1607225 trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate CAS No. 64181-81-3

trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B1607225
CAS No.: 64181-81-3
M. Wt: 804.1 g/mol
InChI Key: PPODANAVFFOJFF-UHFFFAOYSA-K
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Description

Trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate typically involves multiple stepsThe final steps involve the diazotization and coupling reactions to form the complete compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .

Scientific Research Applications

Trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which gives it its characteristic color. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using the dye .

Comparison with Similar Compounds

Similar Compounds

    Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate: Another dye with similar applications but different color properties.

    Trisodium [7-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-hydroxyphenyl]azo]-8-hydroxynaphthalene-1,3,6-trisulphonato (5-)]cuprate (3-): A compound with similar structural features but different chemical reactivity

Uniqueness

The uniqueness of trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate lies in its specific combination of functional groups, which confer distinct color properties and chemical reactivity .

Properties

CAS No.

64181-81-3

Molecular Formula

C26H17ClN7Na3O11S3

Molecular Weight

804.1 g/mol

IUPAC Name

trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C26H20ClN7O11S3.3Na/c1-45-16-6-8-19(20(12-16)47(39,40)41)33-34-22-21(48(42,43)44)10-13-9-15(5-7-18(13)23(22)35)29-26-31-24(27)30-25(32-26)28-14-3-2-4-17(11-14)46(36,37)38;;;/h2-12,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H2,28,29,30,31,32);;;/q;3*+1/p-3

InChI Key

PPODANAVFFOJFF-UHFFFAOYSA-K

SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

64181-81-3
12226-20-9

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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